Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted amine. This compound is characterized by its unique structure, which includes a butyl group and a phenoxyphenyl moiety. It has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry.
The synthesis and properties of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride have been documented in various scientific publications and patents. Notably, the compound's synthesis methods and potential applications can be found in patent literature and chemical databases, which provide insights into its structural characteristics and functional properties.
Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride is classified under organic compounds, specifically within the category of amines. It contains both aromatic and aliphatic components, making it a versatile compound for further chemical modifications and applications.
The synthesis of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride can be achieved through several methods, primarily involving the reaction of 3-phenoxybenzaldehyde with butylamine. The general synthetic route includes:
The reaction conditions typically require controlled temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction. The purification of the product can be achieved through recrystallization or chromatography techniques.
The molecular structure of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride can be represented as follows:
The structure features a butyl group attached to a phenoxyphenylmethylamine core, which contributes to its lipophilicity and potential biological activity.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analyses provide insights into the arrangement of atoms within the molecule, confirming its identity and purity.
Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride can participate in various chemical reactions due to its amine functionality:
These reactions are typically performed under controlled conditions, often requiring catalysts or specific temperatures to enhance reactivity and selectivity.
The mechanism of action for Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes.
Experimental studies using cell lines or animal models are necessary to characterize these mechanisms further, providing quantitative data on efficacy and potency.
Relevant data from studies on similar compounds indicate that these properties may vary based on environmental conditions and formulation.
Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride has potential applications in:
Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride (CAS 1240568-32-4) emerged as a synthetically accessible small molecule during early 21st-century screening campaigns targeting G-protein-coupled receptors (GPCRs). Its chemical architecture—featuring a phenoxyphenyl scaffold linked to a butylamine chain—aligns with privileged structures in neuropharmacology and immunomodulation. The compound’s entry into drug discovery pipelines was facilitated by commercial availability from specialty chemical suppliers like Fluorochem, which standardized its synthesis and purity (>95%) for research applications [1]. Key physicochemical properties include moderate lipophilicity (cLogP ~4.5) and a molecular weight of 291.82 g/mol, positioning it within drug-like chemical space [1].
Table 1: Key Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1240568-32-4 |
Molecular Formula | C₁₇H₂₂ClNO |
Canonical SMILES | CCCCNCc1cccc(Oc2ccccc2)c1.Cl |
Molecular Weight | 291.82 g/mol |
Purity | ≥95% |
Storage Conditions | Tightly closed in well-ventilated area |
The compound’s emergence coincided with advances in combinatorial chemistry, where spirodiketopiperazine and Ugi multicomponent reactions enabled rapid diversification of similar amine-based scaffolds . This synthetic flexibility allowed medicinal chemists to explore structural hybrids, optimizing pharmacokinetic profiles while retaining core pharmacophoric elements.
Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride exhibits targeted activity against chemokine receptors, particularly CCR5 and CXCR4, which are validated GPCR targets in viral entry and inflammatory cascades. The compound’s secondary amine engages in electrostatic interactions with aspartate residues (e.g., Asp171 and Asp262 in CXCR4) within transmembrane helices—a mechanism shared by bicyclam antagonists like AMD3100 (Plerixafor) [6]. Its phenoxyphenyl moiety may further stabilize receptor binding through π-stacking in hydrophobic pockets, disrupting ligand-induced conformational changes .
Table 2: Chemokine Receptor Targeting Mechanisms
Target | Biological Role | Inhibition Mechanism |
---|---|---|
CCR5 | HIV-1 coreceptor, leukocyte trafficking | Blocks gp120 binding via allosteric modulation |
CXCR4 | Stem cell homing, cancer metastasis | Disrupts SDF-1α signaling and calcium flux |
Atypical | Non-signaling scavengers (e.g., DARC, CCX-CKR) | Modulates chemokine bioavailability and gradients |
The compound also influences enzymatic pathways downstream of chemokine signaling:
Viral Applications
Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride demonstrates broad-spectrum antiviral potential by competitively inhibiting viral envelope fusion. In HIV-1, it blocks X4-tropic strains reliant on CXCR4, with fusion assay IC₅₀ values as low as 5.6 nM for specific stereoisomers [(3R,1′R)-configuration; Table 4, [3]]. This complements CCR5-targeted therapies (e.g., Maraviroc) and addresses viral resistance emerging from coreceptor switching [3] [6]. Recent patent literature also implicates similar scaffolds in coronaviral infections (SARS-CoV-2, MERS-CoV), where chemokine receptors facilitate viral endocytosis and cytokine hyperactivation [5] [7].
Neurodegenerative Applications
CX3CR1 and CCR2 modulation by this compound may mitigate neuroinflammation in Alzheimer’s disease and multiple sclerosis. Membrane-bound chemokines like CX3CL1 (fractalkine) regulate microglial activation via CX3CR1—a pathway whose disruption reduces neuronal apoptosis in amyloid-β models [2]. Similarly, CCR2 antagonism limits monocyte infiltration across the blood-brain barrier, attenuating demyelination [6]. The compound’s ability to penetrate the CNS (predicted via cLogP) supports its applicability in neurodegenerative paradigms.
Table 3: Therapeutic Applications and Associated Targets
Disease Area | Target Receptor | Proposed Mechanism |
---|---|---|
HIV-1 Infection | CXCR4/CCR5 | Blocks coreceptor engagement by gp120 |
SARS-CoV-2 Entry | ACE2/CXCR4 Coaxis | Attenuates viral endocytosis and T-cell exhaustion |
Alzheimer’s Disease | CX3CR1 | Suppresses microglial neurotoxicity |
Multiple Sclerosis | CCR2 | Inhibits monocyte CNS infiltration |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7